Crotyl 2,4-dichlorophenoxyacetate

Description

Crotyl 2,4-dichlorophenoxyacetate (crotyl 2,4-D) is a synthetic chlorophenoxy herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a compound widely used in agriculture to control broadleaf weeds. While 2,4-D derivatives like butyl, isobutyl, and sodium salts are well-documented in environmental and toxicological studies, data specific to crotyl 2,4-D remain sparse in the provided evidence. This review synthesizes insights from structurally analogous compounds to infer crotyl 2,4-D’s properties and comparative behavior.

Properties

CAS No. |

14600-07-8 |

|---|---|

Molecular Formula |

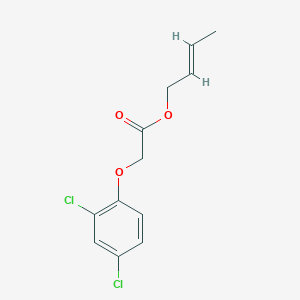

C12H12Cl2O3 |

Molecular Weight |

275.12 g/mol |

IUPAC Name |

[(E)-but-2-enyl] 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h2-5,7H,6,8H2,1H3/b3-2+ |

InChI Key |

BZHQSLLUNKPKPL-NSCUHMNNSA-N |

SMILES |

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Isomeric SMILES |

C/C=C/COC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The esterification of 2,4-D with different alcohol moieties modulates physicochemical properties critical for environmental fate and efficacy. Key comparisons include:

Key Inferences :

- Volatility : Crotyl 2,4-D’s unsaturated ester chain likely increases volatility compared to saturated esters (e.g., butyl), similar to isohexyl 2,4-D (boiling point ~475°C) .

- Adsorption : Butyl 2,4-D adsorbs efficiently onto layered double hydroxides (LDHs) via physical interactions, with pseudo-second-order kinetics (Table 3, ). Crotyl 2,4-D may exhibit similar adsorption mechanisms but require validation.

Biodegradation Pathways

Microbial degradation of 2,4-D derivatives involves α-ketoglutarate-dependent dioxygenases (e.g., TfdA enzyme), which cleave the ether bond to yield 2,4-dichlorophenol (2,4-DCP) .

Key Findings :

- Butyl 2,4-D’s neurotoxic effects include dose-dependent increases in glutamate (Glu) and disrupted GABA balance in rat brains .

- Fungal systems (e.g., Umbelopsis isabellina) degrade 2,4-D via cytochrome P450, inhibited by metyrapone . Crotyl 2,4-D may follow similar pathways but with slower kinetics due to ester complexity.

Environmental and Toxicological Impact

Critical Notes:

- Butyl 2,4-D’s adsorption is thermodynamically spontaneous (ΔG° = -4.2 kJ/mol) but entropy-driven (ΔS° = -12 J/mol·K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.